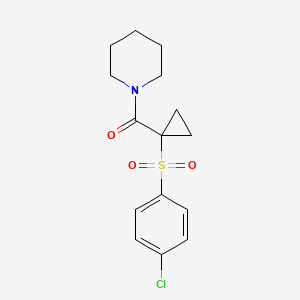
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- is a compound belonging to the class of acridines It is characterized by its unique structure, which includes an acridine core with an amino group at position 9 and an ethyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- typically involves the reaction of cyclohexanone with 2-aminobenzonitrile under specific conditions. The reaction proceeds through a series of steps, including cyclization and reduction, to yield the desired product . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. One common approach is the reaction of ethylene oxide with ammonia, followed by further reactions to introduce the acridine core and the amino group . This method allows for the production of large quantities of the compound with high purity.
化学反応の分析
Types of Reactions
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group at position 9 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions include N-oxides, reduced forms of the compound, and various substituted derivatives
科学的研究の応用
9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The primary mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting AChE, the compound increases the levels of acetylcholine, which can improve cognitive function . Additionally, the compound may interact with other molecular targets and pathways, contributing to its overall effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydro-9-acridinamine: Similar in structure but lacks the ethyl group.
9-Amino-1,2,3,4-tetrahydroacridine hydrochloride: A well-known cholinesterase inhibitor used in pharmacological studies.
Tacrine: Another cholinesterase inhibitor with a similar acridine core structure.
Uniqueness
The uniqueness of 9-Acridinamine, 1,2,3,4-tetrahydro-N-ethyl- lies in its specific structural modifications, which may confer distinct biological activities and chemical properties compared to its analogs. These differences can make it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
316-86-9 |
|---|---|
分子式 |
C15H18N2 |
分子量 |
226.32 g/mol |
IUPAC名 |
N-ethyl-5,6,7,8-tetrahydroacridin-1-amine |
InChI |
InChI=1S/C15H18N2/c1-2-16-14-8-5-9-15-12(14)10-11-6-3-4-7-13(11)17-15/h5,8-10,16H,2-4,6-7H2,1H3 |
InChIキー |
DMEGQYPEMFISNA-UHFFFAOYSA-N |
正規SMILES |
CCNC1=CC=CC2=C1C=C3CCCCC3=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)



![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)

![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)






